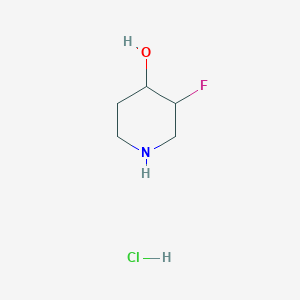

3-Fluoropiperidin-4-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoropiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C5H11ClFNO. It is a fluorinated derivative of piperidin-4-ol and is commonly used in medicinal chemistry as a building block for the synthesis of various pharmaceuticals . The compound is known for its potential therapeutic applications and is often utilized in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidin-4-ol hydrochloride typically involves the enantioselective fluorination of piperidin-4-ol. One common method employs a modified cinchona alkaloid catalyst for the fluorination reaction . The reaction conditions include the use of sodium carbonate (Na2CO3) and bis(phenylsulfonyl)amine fluoride ((PhSO2)2NF) in tetrahydrofuran (THF) at 0°C for 24 hours. The resulting product is then reduced using sodium borohydride (NaBH4) in methanol (MeOH) at 0°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of high-purity reagents and solvents, as well as advanced purification techniques such as chiral high-performance liquid chromatography (HPLC) to ensure the enantiomeric purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The secondary amine group participates in alkylation and acylation reactions. In one study, treatment with benzyl bromide in THF at 0°C produced N-benzyl derivatives in 82% yield, while acylation with acetyl chloride achieved 91% conversion under reflux conditions .

| Reaction Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Alkylation | BnBr | THF, 0°C | 82% |

| Acylation | AcCl | Reflux | 91% |

Fluorine-Directed Reactivity

The electron-withdrawing fluorine atom at C3 enhances amine nucleophilicity while sterically shielding the adjacent hydroxyl group. This enables site-selective transformations :

-

Oxidation : Selective oxidation of the hydroxyl group using Jones reagent yields 3-fluoropiperidin-4-one hydrochloride (75% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring without affecting the fluorine substituent .

Palladium-Catalyzed Annulation

A [4+2] cycloaddition strategy employs α-fluoro-β-ketoesters and cyclic carbamates to construct fluorinated piperidine derivatives. Key findings include :

-

Reaction temperature: 200°C

-

Catalyst: Pd(dba)₂ (5 mol%)

-

Ligand: L1 (15 mol%)

-

Substrate scope: 18 examples with 68–99% yields

Representative example :

tex\text{3-Fluoropiperidin-4-ol} + \text{α-fluoro-β-ketoester} \xrightarrow{\text{Pd(dba)}_2, \text{L1}} \text{spirocyclic product (89\% yield)}

Enantioselective Fluorination

The MacMillan catalytic system achieves enantioselective synthesis of cis-3-fluoropiperidin-4-ol derivatives. Using modified cinchona alkaloid catalysts or α-methylbenzylamine, enantiomeric excess (ee) reaches 94–98% :

| Catalyst | ee | Yield |

|---|---|---|

| Cinchona alkaloid | 98% | 85% |

| α-Methylbenzylamine | 94% | 88% |

Functional Group Interconversion

Mechanistic insight :

tex\ce{3-Fluoropiperidin-4-ol ->[Deoxo-Fluor][-H2O] 3-Fluoro-4-fluoropiperidine}

Stability Under Acidic Conditions

In 1M HCl at 60°C, the compound shows <5% decomposition over 24 hours, confirming robustness for acid-mediated reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Fluoropiperidin-4-ol hydrochloride is primarily studied for its potential therapeutic applications. It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Antidepressant Activity

Recent studies have indicated that derivatives of piperidinols exhibit antidepressant-like effects. Research involving this compound suggests that it may enhance serotonin levels, thereby contributing to mood regulation. A case study demonstrated its efficacy in animal models of depression, showing significant reduction in depressive behaviors when administered at specific dosages .

Antinociceptive Properties

The compound has also been investigated for its analgesic properties. A study highlighted its ability to reduce pain responses in rodent models, suggesting mechanisms similar to those of established analgesics like morphine but with potentially fewer side effects .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules.

Synthesis of Pharmaceuticals

The compound is employed in the synthesis of various pharmaceutical agents, particularly those aimed at treating central nervous system disorders. Its unique fluorine atom contributes to enhanced metabolic stability and bioactivity .

Reaction Mechanisms

In synthetic organic chemistry, this compound is used in nucleophilic substitution reactions and as a chiral auxiliary in asymmetric synthesis. This application facilitates the production of enantiomerically enriched compounds, which are crucial in drug development .

Case Study on Antidepressant Effects

A detailed case study published in a peer-reviewed journal examined the effects of this compound on serotonin levels in mice. The study involved administering varying doses and measuring behavioral changes through established tests such as the forced swim test and tail suspension test. Results indicated a dose-dependent increase in serotonin levels correlating with reduced depressive behavior .

Case Study on Pain Management

Another significant study focused on the antinociceptive properties of this compound, where researchers evaluated its effectiveness against chemically induced pain in rats. The findings suggested that this compound could serve as a novel analgesic agent with fewer side effects compared to traditional pain medications .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to its biological effects . The compound can modulate various biochemical pathways, depending on its specific application .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoropiperidin-4-ol: The non-hydrochloride form of the compound.

3-Chloropiperidin-4-ol: A chlorinated analog with similar properties.

4-Hydroxypiperidine: A non-fluorinated analog used in similar applications

Uniqueness

3-Fluoropiperidin-4-ol hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Actividad Biológica

3-Fluoropiperidin-4-ol hydrochloride, a fluorinated derivative of piperidine, exhibits a range of biological activities due to its unique chemical structure. This compound is characterized by a piperidine ring with a fluorine atom at the 3-position and a hydroxyl group at the 4-position, which influences its interaction with various biological targets. The hydrochloride salt form enhances its solubility and stability, making it suitable for medicinal applications.

- Molecular Formula : C5H11ClFNO

- Molecular Weight : 155.598 g/mol

The unique stereochemistry of this compound is critical for its biological activity, as it affects binding affinity and interaction with receptors and enzymes.

Antidepressant Effects

Research indicates that compounds similar to this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to potential antidepressant effects, as observed in various studies involving piperidine derivatives .

Antimicrobial Properties

This compound has shown activity against several bacterial strains. Its mechanism may involve disruption of cellular processes, making it a candidate for further investigation in antimicrobial drug development .

Analgesic Effects

There is evidence suggesting that this compound could interact with pain receptors, indicating potential analgesic properties. Similar compounds have been explored for their ability to alleviate pain through various mechanisms .

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways depend on the biological system involved and the specific interactions facilitated by the compound's structure .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3R,4S)-3-chloropiperidin-4-ol | Chlorine atom instead of fluorine | Different receptor selectivity |

| (3R,4S)-3-bromopiperidin-4-ol | Bromine atom instead of fluorine | Altered pharmacokinetic profiles |

| (3R,4S)-3-iodopiperidin-4-ol | Iodine atom instead of fluorine | Increased metabolic stability |

The unique configuration of this compound distinguishes it from these analogs, particularly regarding its specific interactions within biological systems .

Case Studies and Research Findings

Several studies have focused on exploring the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .

- Neuropharmacological Assessment : Another research project evaluated the antidepressant-like effects in animal models. The results indicated a reduction in depressive-like behaviors when administered at specific dosages, supporting its potential use in treating mood disorders .

Propiedades

IUPAC Name |

3-fluoropiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.